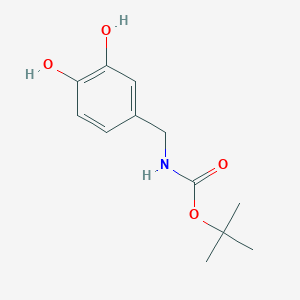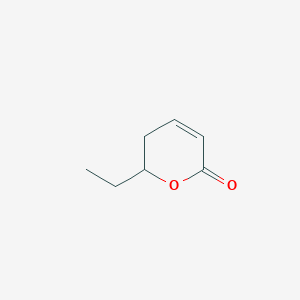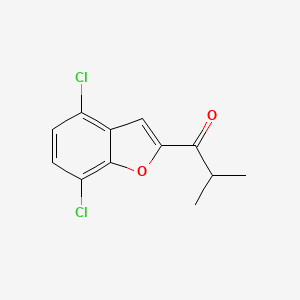
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the benzofuran ring, and a 2-methylpropan-1-one group attached to the 2 position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichlorobenzofuran, which can be prepared through the chlorination of benzofuran.
Acylation Reaction: The 4,7-dichlorobenzofuran undergoes an acylation reaction with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of benzofuran to produce 4,7-dichlorobenzofuran.
Continuous Acylation: Continuous flow reactors are used for the acylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
4,7-Dichlorobenzofuran-2-carbaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4,7-Difluorobenzofuran-2-yl-2-methylpropan-1-one: Similar structure but with fluorine atoms instead of chlorine.
5,7-Dimethylbenzofuran-2-yl-2-methylpropan-1-one: Similar structure but with methyl groups instead of chlorine.
Uniqueness: 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H10Cl2O2 |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
1-(4,7-dichloro-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-6(2)11(15)10-5-7-8(13)3-4-9(14)12(7)16-10/h3-6H,1-2H3 |
InChI Key |
HBRXLGYGPQWNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=CC(=C2O1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)

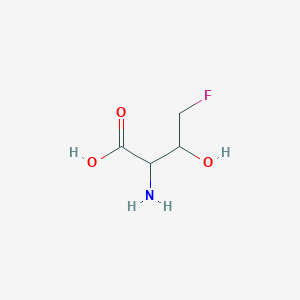
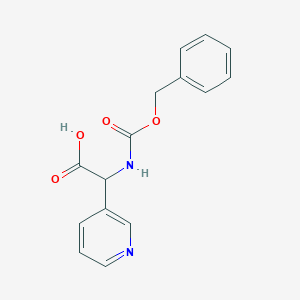
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)

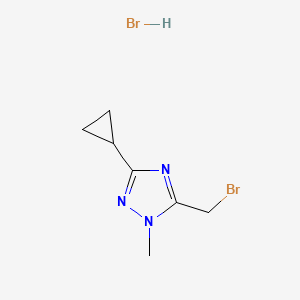
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
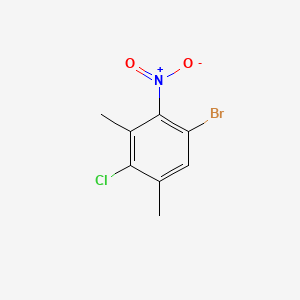
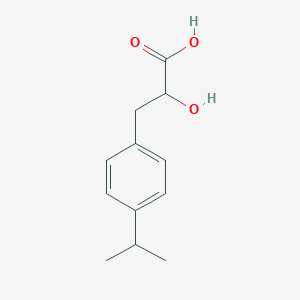
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
